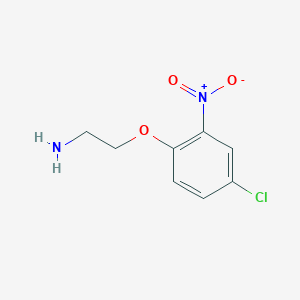

2-(4-Chloro-2-nitrophenoxy)ethan-1-amine

Description

Significance of Aryl Ether Amine Scaffolds in Organic Synthesis Research

The aryl ether amine framework is a significant structural motif in organic chemistry, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. researchgate.netnumberanalytics.com The ether linkage provides stability and can influence the conformation of a molecule, while the amine group offers a site for hydrogen bonding and further functionalization, which is critical for biological activity. numberanalytics.comwhamine.com

The synthesis of these scaffolds is a major focus of academic research, with numerous methods developed to form the key carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. researchgate.netrsc.org Classic and modern cross-coupling reactions are central to this field. rsc.org Methodologies such as the Ullmann condensation, Chan-Lam coupling, and Buchwald-Hartwig amination are cornerstones for constructing these structures, allowing chemists to link aryl halides or boronic acids with alcohols and amines. wikipedia.orgresearchgate.net The ongoing development of these reactions aims to improve catalyst efficiency, broaden substrate scope, and achieve milder reaction conditions, reflecting the scaffold's importance. organic-chemistry.org

| Reaction Name | Description | Typical Reactants |

|---|---|---|

| Ullmann Condensation | A copper-catalyzed reaction to form aryl ethers from aryl halides and phenols. wikipedia.org It traditionally requires high temperatures but has been improved with modern ligands. wikipedia.org | Aryl Halide + Phenol/Alcohol |

| Chan-Lam Coupling | A copper-promoted cross-coupling of aryl boronic acids with amines or alcohols to form C-N or C-O bonds under oxidative conditions. researchgate.net | Aryl Boronic Acid + Amine/Alcohol |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides/triflates and amines. While primarily for C-N bonds, related C-O coupling methods exist. | Aryl Halide/Triflate + Amine |

| Nucleophilic Aromatic Substitution (SNAr) | The substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile, such as an alkoxide or amine. The presence of a nitro group, as in the title compound's precursor, activates the ring for this reaction. rsc.org | Electron-Deficient Aryl Halide + Nucleophile (e.g., Amine, Alkoxide) |

Overview of Key Research Trajectories for 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine

Direct academic studies focusing exclusively on the properties or applications of this compound are not extensively documented. Instead, its research relevance is inferred from its structure, which strongly suggests its role as a synthetic intermediate or a molecular building block. The research trajectories involving this compound are therefore centered on its utility in multi-step synthetic campaigns.

The primary research applications stem from its precursor, 4-chloro-2-nitrophenol (B165678), which is a widely used intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. bkkchildrenmuseum.cominnospk.comdatahorizzonresearch.com This precursor can be readily converted to the title compound, which then serves as a platform for further molecular elaboration.

Key research trajectories include:

Elaboration via the Primary Amine: The ethan-1-amine moiety is a versatile functional handle. It can undergo a wide range of reactions, such as acylation, alkylation, sulfonylation, and reductive amination, to attach various substituents. This allows for the systematic generation of libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.

Modification of the Aromatic Ring: The nitro group is a key reactive site on the aromatic ring. It can be reduced to an aniline (B41778) derivative, which opens up a vast array of subsequent chemical transformations. The resulting amino group can be diazotized and substituted (Sandmeyer reaction), or it can be acylated or used in further coupling reactions to build more complex heterocyclic systems. For example, the reduction of 2-chloro-4-nitrophenol (B164951) is a known route to produce 2-chloro-4-aminophenol, a pesticide intermediate. google.com

Use in Fragment-Based Drug Discovery: The compound's structure is suitable for use as a fragment in the design of larger, biologically active molecules. The 4-chloro-2-nitrophenoxy group can serve as a recognition element for specific protein binding pockets, while the ethylamine (B1201723) "tail" provides a vector for growing the fragment into a more potent lead compound.

Academic Focus and Scope of the Research Outline on this compound

The academic focus on this compound is not on the molecule in isolation but on its potential as a component within a broader synthetic strategy. The scope of research is therefore defined by its utility as an intermediate.

The research interest is primarily synthetic and application-oriented. Academic investigations would likely involve incorporating this molecule into larger structures designed to have specific biological or material properties. For instance, arylethylamine structures are core components of many psychotropic drugs, highlighting the potential for derivatives of this compound in neuroscience research. nih.gov Similarly, chloro-nitro aromatic compounds are key intermediates in the synthesis of pharmaceuticals, such as the Hepatitis C drug Pibrentasvir. google.com

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-(4-chloro-2-nitrophenoxy)ethanamine |

InChI |

InChI=1S/C8H9ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,3-4,10H2 |

InChI Key |

VDTMQGQLVUAHHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Chloro 2 Nitrophenoxy Ethan 1 Amine and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The most common and well-established routes for the synthesis of 2-(4-chloro-2-nitrophenoxy)ethan-1-amine involve the formation of the aryl ether bond, followed by the transformation of a functional group to introduce the amine.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation

The cornerstone of the synthesis is the formation of the diaryl ether linkage, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org

A plausible and efficient strategy for the synthesis of the ether linkage in this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves an alkoxide reacting with an alkyl halide in an S(_N)2 mechanism. youtube.comyoutube.com In the context of the target molecule, this can be approached in two ways:

Route A: The reaction of the sodium or potassium salt of 4-chloro-2-nitrophenol (B165678) with a 2-haloethanamine derivative (e.g., 2-bromoethanamine).

Route B: The reaction of a dihalo-nitrobenzene derivative (e.g., 2,4-dichloronitrobenzene (B57281) or 1-bromo-4-chloro-2-nitrobenzene) with ethanolamine (B43304).

For Route B, the reaction of 2,4-dichloronitrobenzene with ethanolamine is a viable option. The nitro group strongly activates the chlorine atom at the 2-position for nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of ethanolamine, forming a more potent nucleophile.

A similar synthesis has been reported for a related compound, 2-(2-chloro-4-nitrophenoxy)ethanol, where 2-chloro-4-nitrophenol (B164951) was reacted with 2-bromoethanol (B42945) in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 80°C for 16 hours. chemicalbook.com

| Reactants | Base | Solvent | Temperature | Time | Product |

| 2-chloro-4-nitrophenol, 2-bromoethanol | K(_2)CO(_3) | DMF | 80°C | 16 h | 2-(2-Chloro-4-nitrophenoxy)ethanol |

| p-chlorophenol, 2-amino-4-chloro-1-nitrobenzene | NaH | DMF | 130-135°C | 5 h | 2-amino-4-(4-chlorophenoxy)-1-nitrobenzene |

This table presents data from syntheses of compounds structurally related to this compound, illustrating typical reaction conditions for the SNAr formation of the aryl ether bond.

Reductive Transformations for Amine Functionality Introduction

The final step in the synthesis of this compound is the reduction of the nitro group to a primary amine. This is a common transformation in organic synthesis, and several methods are available. The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the chloro-substituent on the aromatic ring.

Commonly employed methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO(_2)), or Raney nickel. This is often a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). scispace.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H(_2) gas, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. scispace.com

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH(_4)) in the presence of a catalyst, or sodium dithionite (B78146) (Na(_2)S(_2)O(_4)), can also be used for the reduction of nitro groups.

A study on the degradation of 2-chloro-5-nitrophenol (B15424) has shown that the nitro group can be chemoselectively reduced to a hydroxylamino group in the presence of a chloro-substituent. nih.gov This suggests that the selective reduction of the nitro group to an amine in this compound is feasible.

| Reducing System | Substrate | Product |

| Sn/HCl | 4-nitroacetophenone | 4-aminoacetophenone |

| 10% Pd/C, Hydrazine | 4-nitroacetophenone | 4-aminoacetophenone |

| Zn/NH(_4)Cl | 4-nitroacetophenone | 4-aminoacetophenone |

This table showcases common reducing agents for the conversion of an aromatic nitro group to an amine, which is the final step in the synthesis of the target compound.

Phase-Transfer Catalysis in Ether Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that can enhance the rate and yield of reactions involving reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.org In the context of the Williamson ether synthesis for this compound, PTC can be particularly advantageous.

The reaction between an aqueous solution of a phenoxide and an organic solution of an alkyl halide can be slow due to the low concentration of the reactants at the interface. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the nucleophile (phenoxide) from the aqueous phase to the organic phase, where it can react with the alkyl halide. biomedres.usprinceton.edu

The use of PTC can offer several benefits:

Milder reaction conditions.

Increased reaction rates.

Higher yields.

The use of less expensive and less hazardous bases and solvents. phasetransfer.com

For the synthesis of the target molecule, a solid-liquid PTC approach could be employed, reacting solid potassium 4-chloro-2-nitrophenoxide with a 2-haloethanamine derivative in an organic solvent in the presence of a phase-transfer catalyst. This approach has been shown to be highly effective for the synthesis of other diaryl ethers. crdeepjournal.org

Advanced Synthetic Approaches and Methodological Innovations

While the established routes provide reliable access to this compound, ongoing research in organic synthesis continues to offer more efficient and versatile methods.

Asymmetric Synthesis of Chiral Analogues

The development of chiral analogues of this compound could be of interest for various applications, particularly in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity. More than 80% of all drugs and drug candidates contain an amine functionality, and many of these are chiral. yale.edu

The introduction of a chiral center could be achieved through several strategies:

Use of Chiral Starting Materials: Employing a chiral ethanolamine derivative in the SNAr reaction would lead to the formation of a chiral product.

Asymmetric Reduction: The asymmetric reduction of a precursor ketone could introduce a chiral alcohol, which could then be converted to the amine with retention or inversion of configuration.

Catalytic Asymmetric Synthesis: The use of chiral catalysts in the C-N or C-O bond-forming steps could directly lead to the enantioselective synthesis of the target molecule or its precursors. For instance, chiral phase-transfer catalysts have been developed for asymmetric alkylation reactions. nih.gov

Development of Catalytic Systems for Enhanced Efficiency

Modern organic synthesis increasingly relies on the use of transition metal catalysts to achieve high efficiency and selectivity in bond formation. For the synthesis of the aryl ether linkage, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, represent powerful alternatives to the classical SNAr reaction. acsgcipr.org

These catalytic systems can often tolerate a wider range of functional groups and may proceed under milder conditions than traditional SNAr reactions. The development of new ligands for these metal catalysts continues to expand the scope and utility of these reactions. nih.gov For instance, specialized phosphine-based ligands have been developed for the efficient cross-coupling of aryl chlorides with amines and alcohols.

While SNAr is likely efficient for the synthesis of this compound due to the activating effect of the nitro group, catalytic methods could offer advantages in the synthesis of more complex derivatives or in cases where the SNAr reaction is sluggish.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.orgresearchgate.net Traditional synthetic routes often rely on harsh conditions and hazardous solvents. Modern approaches seek to replace these with more environmentally benign alternatives.

Key areas of focus in the green synthesis of this compound include the use of safer solvents, alternative energy sources, and efficient catalytic systems. Deep Eutectic Solvents (DESs), for example, have emerged as promising green substitutes for traditional volatile organic solvents. mdpi.com Their low volatility, thermal stability, and tunable polarity make them suitable for a variety of organic reactions, including the nucleophilic substitution reactions often involved in the synthesis of phenoxy-amine structures. mdpi.com

Furthermore, the development of catalytic processes that are both efficient and recyclable is a cornerstone of green synthesis. For transformations involving the nitro group, such as its reduction to an amine, catalytic transfer hydrogenation represents a sustainable alternative to stoichiometric metal reductants. scispace.com This can be achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen donor such as triethylsilane or ammonium formate, often in greener solvents like ethanol (B145695) or water. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. tsijournals.com

| Synthetic Step/Principle | Traditional Method | Green Alternative | Key Advantage |

|---|---|---|---|

| Solvent | Volatile organic solvents (e.g., DMF, Acetone) | Water, Ethanol, Deep Eutectic Solvents (DESs) mdpi.com | Reduced toxicity and environmental pollution |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic assistance tsijournals.com | Reduced reaction time and energy usage |

| Catalysis (e.g., Nitro Reduction) | Stoichiometric reductants (e.g., Fe, Sn in acid) commonorganicchemistry.com | Catalytic hydrogenation (e.g., H₂/Pd/C), Transfer hydrogenation scispace.comorganic-chemistry.org | Higher atom economy, recyclable catalysts, milder conditions |

| Waste Generation | Significant production of metallic and acidic waste | Minimal waste, especially with recyclable catalysts | Improved environmental impact and process efficiency |

Exploration of Chemical Reactivity and Mechanistic Investigations

The chemical behavior of this compound is dictated by its three primary functional regions: the primary amine, the aromatic nitro group, and the aromatic chloro substituent. Each site offers a unique avenue for chemical modification.

Nucleophilic Reactivity of the Primary Amine Functionality

The primary aliphatic amine group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. msu.edu This reactivity allows it to readily participate in a variety of bond-forming reactions with electrophilic species.

Common transformations include:

Acylation: The amine reacts rapidly with acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines, and eventually quaternary ammonium salts. libretexts.org Achieving selective mono-alkylation can be challenging as the product amine is often also nucleophilic, leading to polyalkylation. libretexts.orgmnstate.edu Using a large excess of the starting amine can favor the formation of the mono-alkylated product. msu.edu

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). libretexts.org This transformation involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to yield the imine. mnstate.edu

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, which are analogs of amides. libretexts.org

| Reaction Type | Electrophile | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine, CH₂Cl₂, Room Temp | N-acetyl amide |

| Alkylation | Methyl Iodide | K₂CO₃, Acetonitrile (B52724) | Secondary Amine (and polyalkylated products) libretexts.org |

| Imination | Benzaldehyde | Toluene, p-TsOH, Dean-Stark trap | Schiff Base (Imine) |

| Sulfonylation | Tosyl Chloride | Aqueous NaOH | Sulfonamide libretexts.org |

Transformations Involving the Aromatic Nitro and Chloro Substituents

The substituents on the aromatic ring provide further opportunities for chemical modification. The nitro and chloro groups are electronically linked, and their reactivity is interdependent.

Transformations of the Nitro Group: The aromatic nitro group is most commonly targeted for reduction to a primary aniline (B41778). This transformation is a fundamental process in organic synthesis. nih.gov A wide array of reagents can accomplish this, with the choice often dictated by the need for chemoselectivity. scispace.comwikipedia.org Catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel is highly efficient. wikipedia.org However, care must be taken, as some catalysts, particularly Pd/C, can also promote hydrodehalogenation (removal of the chlorine atom). commonorganicchemistry.com Raney nickel is often a preferred choice when dehalogenation is a concern. commonorganicchemistry.com Chemical reductants like tin(II) chloride (SnCl₂) or iron powder in acidic media also provide mild and selective reduction of the nitro group without affecting the chloro substituent. commonorganicchemistry.com

Transformations of the Chloro Group: An isolated aryl chloride is typically unreactive toward nucleophilic substitution. However, in this compound, the chloro group is activated by the strong electron-withdrawing nitro group located ortho to it. libretexts.org This activation facilitates nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comquora.com Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the chloride ion. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgquora.com The stability of this intermediate, which is enhanced by the ortho nitro group, is key to the feasibility of the reaction. libretexts.org

| Functional Group | Reaction Type | Typical Reagents/Conditions | Product Functional Group | Notes |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂, Raney Nickel, Ethanol commonorganicchemistry.comwikipedia.org | Amine (-NH₂) | Raney Ni minimizes risk of dehalogenation. commonorganicchemistry.com |

| Nitro (-NO₂) | Reduction | Fe, NH₄Cl, H₂O/Ethanol | Amine (-NH₂) | Classic Béchamp reduction conditions. researchgate.net |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Sodium Methoxide (NaOMe), Methanol | Methoxy Ether (-OCH₃) | Reaction is activated by the ortho-nitro group. libretexts.org |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Piperidine, Heat | Piperidinyl group | Displacement by a secondary amine nucleophile. nih.gov |

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

The SNAr reaction at the chloro-substituted carbon is a well-studied mechanistic paradigm. The reaction proceeds via a stepwise mechanism with the formation of a high-energy Meisenheimer complex. libretexts.org The first step, the nucleophilic addition to the aromatic ring, is typically the rate-determining step (RDS). quora.com Kinetic studies on analogous systems, such as the aminolysis of 4-chloro-2-nitrophenyl benzoates, reveal important mechanistic details. researchgate.net Brønsted-type plots, which correlate reaction rates with the basicity of the nucleophile, can be curved. researchgate.net Such curvature indicates a change in the RDS from the formation of the tetrahedral intermediate to its breakdown as the nucleophile becomes more basic. researchgate.net Hammett plots, which relate rates to the electronic effects of substituents, can further elucidate the transition state's electronic demands. researchgate.net

Kinetic control versus thermodynamic control can be a factor in product distribution, particularly in reactions with multiple potential pathways. uokerbala.edu.iq For instance, in the alkylation of the primary amine, the distribution of mono-, di-, and tri-alkylated products is governed by the relative rates of the competing alkylation steps.

| Reaction | Key Mechanistic Feature | Intermediate | Kinetic/Thermodynamic Notes |

|---|---|---|---|

| SNAr at the Chloro position | Addition-Elimination libretexts.org | Meisenheimer Complex libretexts.org | Typically, nucleophilic addition is the rate-determining step. quora.com The reaction is activated by the electron-withdrawing nitro group. |

| Nitro Group Reduction | Catalytic cycle on metal surface or electron transfer | Nitroso, hydroxylamine (B1172632) species wikipedia.org | Reaction rate is highly dependent on catalyst, pressure, and temperature. The overall process is exothermic. |

| Amine Acylation | Nucleophilic addition-elimination at carbonyl | Tetrahedral intermediate | A rapid and generally irreversible reaction, driven by the formation of a stable amide bond. libretexts.org |

| Imination | Acid-catalyzed nucleophilic addition and dehydration | Carbinolamine mnstate.edu | The reaction is reversible; equilibrium can be shifted by removing water. mnstate.edu The rate is pH-dependent. libretexts.org |

Spectroscopic and Structural Characterization Techniques in Chemical Research

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine, the key functional groups are the primary amine (-NH₂), the aromatic nitro group (-NO₂), the aryl ether linkage (C-O-C), and the chloro-substituted benzene (B151609) ring.

The FTIR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the nitro group, specifically the asymmetric and symmetric stretching vibrations, which are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.comlibretexts.orgresearchgate.netacs.org The primary amine group is identifiable by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orgorgchemboulder.comrockymountainlabs.comwpmucdn.comlibretexts.org Additionally, the N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comwpmucdn.com The presence of the aryl ether is confirmed by a strong C-O stretching band, typically appearing between 1300-1200 cm⁻¹. spectroscopyonline.comyoutube.com The C-Cl stretching vibration of the chloroarene moiety is generally observed in the fingerprint region, often between 880 and 550 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanamine side chain will appear just below 3000 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 & ~3300 | Medium | N-H asymmetric and symmetric stretching (primary amine) |

| ~3100 | Medium-Weak | Aromatic C-H stretching |

| ~2950 | Medium-Weak | Aliphatic C-H stretching |

| ~1620 | Medium | N-H bending (scissoring) |

| ~1590 | Medium | Aromatic C=C stretching |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Strong | Aryl-O stretching (asymmetric) |

| ~1040 | Medium | Aryl-O stretching (symmetric) |

| ~850 | Medium-Strong | C-Cl stretching |

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is highly effective for identifying the vibrations of the aromatic ring and the nitro group.

The symmetric stretching vibration of the nitro group is expected to produce a strong and characteristic Raman band. aip.orgsemanticscholar.orgresearchgate.netsemanticscholar.org The aromatic ring vibrations, including the C=C stretching modes, will also be prominent in the Raman spectrum. The C-Cl bond, due to its polarizability, typically gives rise to a strong Raman signal in the lower frequency region, generally between 300 and 400 cm⁻¹. acs.orgbohrium.comnih.gov The aliphatic C-H stretching and bending vibrations are also observable but are generally weaker than in the FTIR spectrum. The N-H stretching vibrations of the primary amine are typically weak in Raman spectra.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Weak | Aromatic C-H stretching |

| ~2940 | Weak | Aliphatic C-H stretching |

| ~1590 | Strong | Aromatic C=C stretching |

| ~1350 | Very Strong | Symmetric NO₂ stretching |

| ~1250 | Medium | Aryl-O stretching |

| ~850 | Medium | Aromatic ring breathing mode |

| ~350 | Strong | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The electron-withdrawing nitro and chloro groups significantly influence the chemical shifts of these aromatic protons, causing them to appear at lower fields (higher ppm values). The proton ortho to the nitro group is expected to be the most deshielded.

The aliphatic region will feature two signals corresponding to the two methylene (B1212753) groups of the ethanamine side chain (-O-CH₂-CH₂-NH₂). The methylene group adjacent to the oxygen atom (-O-CH₂-) will be more deshielded and appear at a lower field than the methylene group adjacent to the amine (-CH₂-NH₂). Both aliphatic signals are expected to be triplets due to coupling with the adjacent methylene protons. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | Doublet | 1H | Aromatic H (ortho to NO₂) |

| ~7.4 | Doublet of doublets | 1H | Aromatic H (para to NO₂, ortho to Cl) |

| ~7.1 | Doublet | 1H | Aromatic H (ortho to O, meta to NO₂) |

| ~4.2 | Triplet | 2H | -O-CH₂- |

| ~3.1 | Triplet | 2H | -CH₂-NH₂ |

| ~1.5 (variable) | Broad Singlet | 2H | -NH₂ |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The six aromatic carbons will appear in the downfield region (typically 110-160 ppm). The carbons directly attached to the electronegative oxygen, chlorine, and nitro groups will be the most deshielded. The carbon bearing the oxygen atom is expected at a lower field, followed by the carbon with the nitro group. The aliphatic carbons of the ethanamine side chain will appear in the upfield region. The carbon atom bonded to the oxygen (-O-CH₂) will be more deshielded than the carbon bonded to the nitrogen (-CH₂-NH₂). oregonstate.educompoundchem.comlibretexts.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Aromatic C-O |

| ~140 | Aromatic C-NO₂ |

| ~130 | Aromatic C-Cl |

| ~128 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~68 | -O-CH₂- |

| ~41 | -CH₂-NH₂ |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethanamine side chain, confirming their adjacent positions. It would also reveal the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would allow for the direct assignment of the ¹³C signals for all the CH groups in the molecule by correlating the previously assigned proton signals. For instance, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal at ~68 ppm, confirming the -O-CH₂- group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C8H9ClN2O2, the expected molecular weight is approximately 216.63 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be observed. Due to the presence of a chlorine atom, this peak would be accompanied by a characteristic M+2 peak with an intensity of about one-third of the M+ peak, corresponding to the natural abundance of the 37Cl isotope. The presence of an odd number of nitrogen atoms (in this case, two) would result in a molecular ion with an even mass number, consistent with the nitrogen rule.

The fragmentation of this compound would likely proceed through several predictable pathways, characteristic of aromatic ethers, nitro compounds, and primary amines. libretexts.orgscribd.comyoutube.com Alpha-cleavage is a dominant fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a resonance-stabilized iminium cation. Another likely fragmentation is the cleavage of the ether bond (C-O), which is a common fragmentation pathway for aryl ethers. scribd.com The nitro group can also direct fragmentation, often involving the loss of NO2 or NO radicals. youtube.comresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

| 216/218 | [C8H9ClN2O2]+• (Molecular Ion) | - |

| 186/188 | [C8H8ClN2O]+• | Loss of CH2O |

| 171/173 | [C6H3ClNO2]+• | Cleavage of the ether bond |

| 141/143 | [C6H3Cl]+• | Loss of NO2 from the phenoxy radical cation |

| 30 | [CH2NH2]+ | Alpha-cleavage of the ethylamine (B1201723) side chain |

Note: The m/z values are presented as monoisotopic masses. The presence of chlorine results in isotopic peaks (M+ and M+2).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute configuration and conformation of a molecule. researchgate.net For this compound, SC-XRD analysis would reveal the precise spatial orientation of the chloro, nitro, and ethanamine substituents on the phenyl ring. It would also define the torsion angles of the flexible ethanamine side chain, indicating its preferred conformation in the solid state. The planarity of the aromatic ring and any deviations caused by the substituents would be accurately measured. researchgate.net

The crystal packing of this compound would be governed by a variety of intermolecular interactions. mdpi.com The primary amine group is a strong hydrogen bond donor, and the oxygen atoms of the nitro group and the ether linkage are potential hydrogen bond acceptors. Therefore, strong N-H···O hydrogen bonds are expected to be a dominant feature in the crystal lattice, potentially forming chains or dimeric motifs that organize the molecules in a specific arrangement. researchgate.net

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (amine) | O (nitro), O (ether) | Primary structure-directing interactions, formation of chains or networks. |

| π-π Stacking | Aromatic ring | Aromatic ring | Stabilization of the crystal lattice through parallel or offset stacking. |

| Halogen Bonding | C-Cl | O (nitro), N (amine) | Directional interactions contributing to the overall packing arrangement. |

| van der Waals Forces | All atoms | All atoms | General non-specific attractive forces contributing to crystal cohesion. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmq.edu.au The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of a compound and for quantitative analysis. nih.govresearchgate.netlcms.cz A reversed-phase HPLC method would be suitable for this compound. In this setup, a nonpolar stationary phase (such as a C18 column) would be used with a polar mobile phase. chromatographyonline.comconicet.gov.arresearchgate.net

For the analysis of this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed. thermofisher.com The separation would be based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection could be achieved using a UV-Vis detector, as the aromatic ring and nitro group are strong chromophores. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantitative results. explorationpub.com This validated HPLC method could then be used to monitor the progress of the synthesis reaction and to determine the purity of the final product. chromatographyonline.com

Table 3: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile/methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Computational Chemistry and Theoretical Studies of 2 4 Chloro 2 Nitrophenoxy Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. acs.org For 2-(4-chloro-2-nitrophenoxy)ethan-1-amine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. scispace.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Illustrative Data Table: Optimized Geometrical Parameters This table presents hypothetical data that would be obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Value |

| Bond Length | C-Cl | 1.74 Å |

| C-N (nitro) | 1.45 Å | |

| O-N (nitro) | 1.22 Å | |

| C-O (ether) | 1.37 Å | |

| C-N (amine) | 1.47 Å | |

| Bond Angle | O-N-O (nitro) | 125° |

| C-O-C (ether) | 118° | |

| Dihedral Angle | C-C-O-C | 178° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgresearchgate.net By applying TD-DFT, one can predict the electronic absorption spectrum of this compound. nih.gov This calculation provides information about the wavelengths of light the molecule absorbs, which correspond to electronic transitions from occupied to unoccupied molecular orbitals. researchgate.net These theoretical spectra are invaluable for interpreting experimental UV-Vis spectroscopic data.

Illustrative Data Table: Calculated Electronic Transitions This table shows hypothetical results from a TD-DFT calculation.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 295 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | 0.45 | HOMO → LUMO+1 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, calculating the energies of these orbitals and their gap would provide insights into its electron-donating and accepting capabilities. researchgate.netnih.gov

Illustrative Data Table: Frontier Orbital Energies This table presents hypothetical energy values for the frontier orbitals.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of positive and negative potential. For this compound, the MESP would likely show negative potential around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen of the amine group, indicating these as sites for electrophilic attack. Regions of positive potential, likely around the hydrogen atoms of the amine group, would indicate sites for nucleophilic attack.

Illustrative Data Table: Global Reactivity Descriptors This table provides hypothetical values for global reactivity descriptors.

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.25 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.01 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu This method allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can stabilize the molecule. acadpubl.eu For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. wisc.edu The stabilization energies associated with these interactions provide a quantitative measure of their importance. wisc.edu

Illustrative Data Table: NBO Analysis of Donor-Acceptor Interactions This table shows hypothetical stabilization energies from an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(amine) | σ(C-H) | 2.5 |

| LP(2) O(ether) | σ(C-C) | 1.8 |

| π(C=C) | π*(C=C) | 15.0 |

Molecular Dynamics and Simulation Studies

Conformational Analysis and Stability in Various Environments

The three-dimensional structure of this compound is not rigid. The presence of single bonds in the ethanamine and phenoxy moieties allows for rotation, leading to various possible conformations. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), is crucial for understanding the molecule's preferred shapes and their relative stabilities.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound are expected to be significantly influenced by the solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), are employed in computational studies to simulate these effects.

In polar solvents, the molecule's dipole moment will interact with the solvent's electric field, leading to stabilization. This interaction can affect the molecule's electronic structure, altering properties like its absorption spectrum and the distribution of electron density. The reactivity of the amine group, for instance, can be modulated by the solvent's polarity and its ability to form hydrogen bonds. Aprotic solvents might enhance the nucleophilicity of the amine, while protic solvents could solvate it, potentially reducing its reactivity. The solubility of the compound in various solvents is also a key property that can be predicted using computational methods. researchgate.net

Theoretical Exploration of Reaction Mechanisms

Understanding how this compound participates in chemical reactions is fundamental to predicting its chemical behavior. Computational methods allow for the detailed exploration of reaction pathways.

Transition State Analysis and Reaction Coordinate Pathways

For any chemical reaction involving this molecule, such as nucleophilic substitution at the aromatic ring or reactions involving the amine group, there exists a high-energy transition state that must be overcome. Computational chemistry can be used to locate and characterize these transition states. By calculating the energy profile along the reaction coordinate—the path of lowest energy from reactants to products—scientists can determine the activation energy, which is a key factor in the reaction rate. For instance, in a nucleophilic aromatic substitution reaction, the calculations would model the formation of the Meisenheimer complex and the subsequent departure of the leaving group, providing insights into whether the reaction is concerted or proceeds through a stepwise mechanism. researchgate.netresearchgate.net

Computational Modeling of Molecular Interactions

The potential application of this compound in various fields, including medicinal chemistry, can be explored through computational modeling of its interactions with other molecules.

Molecular Docking Simulations for Ligand-Target Binding Prediction (in a research context)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein. In a research context, docking simulations could be used to investigate the potential of this compound to interact with specific biological targets. These simulations calculate the binding affinity, or the strength of the interaction, which can help in identifying potential therapeutic applications. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.govresearchgate.netmdpi.comrsc.org For example, studies on similar chloro-nitrophenyl compounds have explored their binding to targets like tubulin and DNA gyrase. nih.gov

| Parameter | Description | Typical Computational Method |

| Binding Affinity | The strength of the interaction between the ligand and the target protein. | AutoDock, Glide, GOLD |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Docking algorithms |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. | Ligand-protein interaction diagrams |

Theoretical Structure-Reactivity Relationship (SAR) Studies for Designing Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the phenyl ring or altering the length of the ethylamine (B1201723) chain—researchers can predict how these changes will affect its properties and interactions. mdpi.com

Advanced Applications and Research Potential in Chemical Sciences

Role as a Key Intermediate and Building Block in Complex Organic Molecule Synthesis

The strategic placement of reactive functional groups on the 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine scaffold makes it a highly valuable precursor for the synthesis of diverse and complex molecular architectures.

Precursor for Advanced Heterocyclic and Aromatic Systems

The structural attributes of this compound render it an ideal starting material for the construction of a variety of heterocyclic and polyfunctional aromatic compounds. The primary amine group can readily participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyridines, pyrazines, or other related systems.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer-type reactions to introduce a wide range of substituents on the aromatic ring. This di-amino derivative would also be a key precursor for the synthesis of fused heterocyclic systems such as benzimidazoles, quinoxalines, or phenazines through condensation with appropriate reagents. The presence of the chloro substituent offers a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build more complex aromatic structures.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry for the rapid assembly of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it a suitable component for a variety of MCRs.

For example, it can serve as the amine component in the Ugi and Passerini reactions, which are classic isocyanide-based MCRs for the synthesis of peptidomimetics and other complex amides. In the Biginelli and Hantzsch dihydropyridine (B1217469) syntheses, it can act as the nitrogen source for the formation of the dihydropyrimidine (B8664642) and dihydropyridine cores, respectively. The resulting products would be decorated with the 4-chloro-2-nitrophenoxyethyl substituent, providing a vector for further functionalization or for tuning the physicochemical properties of the final compounds.

The integration of this compound into MCRs offers a streamlined approach to generating libraries of structurally diverse compounds for various applications, including drug discovery and materials science.

Contributions to Methodological Research in Organic Chemistry

Beyond its role as a synthetic building block, this compound has the potential to contribute to the development of new synthetic methods and assays.

Reagent in Coupling Reactions and Derivatization Strategies

The primary amine group of this compound can be utilized as a nucleophile in various coupling reactions. It can react with activated carboxylic acids, acyl chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in peptide synthesis and in the preparation of a wide array of functional molecules.

Moreover, the compound can be employed as a derivatizing agent in analytical chemistry. The amine group can react with specific reagents to form derivatives that are more readily detectable by techniques such as HPLC with UV or fluorescence detection, or by mass spectrometry. This is particularly useful for the quantification of analytes that lack a strong chromophore or are not easily ionizable.

Amine Donor in Biocatalytic Transformations and Assay Development

In the field of biocatalysis, transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, producing a chiral amine. The development of efficient amine donors is crucial for driving the reaction equilibrium and for facilitating high-throughput screening of enzyme activity.

While direct studies on this compound are not available, a structurally similar compound, 2-(4-nitrophenyl)ethan-1-amine, has been successfully used as a "smart" amine donor in transaminase-mediated reactions. rsc.orgresearchgate.net The resulting coproduct, 4-nitrophenylacetaldehyde, can be easily detected colorimetrically, allowing for a rapid and sensitive assay for transaminase activity. researchgate.net Given this precedent, this compound is a promising candidate for a similar role. The electronic properties of the chloro and nitro substituents could potentially modulate the reactivity and the spectral properties of the resulting aldehyde coproduct, offering advantages in assay development.

| Potential Application | Rationale | Key Functional Group |

| Heterocycle Synthesis | Precursor for nitrogen-containing rings via cyclization reactions. | Primary Amine, Nitro Group |

| Multi-component Reactions | Amine component in Ugi, Passerini, Biginelli, and Hantzsch reactions. | Primary Amine |

| Coupling Reactions | Nucleophile for amide and sulfonamide formation. | Primary Amine |

| Biocatalytic Amine Donor | Potential "smart" donor for transaminase activity assays. | Primary Amine, Nitro Group |

Research in Functional Materials and Analytical Methodologies (Non-Clinical Focus)

The unique combination of functional groups in this compound suggests its potential utility in the development of novel functional materials and analytical methods, outside of the clinical context.

The aromatic ring with its electron-withdrawing chloro and nitro groups can participate in π-π stacking interactions, which are important for the self-assembly of organic materials. The primary amine group can be used to anchor the molecule to surfaces or to incorporate it into polymeric structures. For example, it could be used to modify the surface of electrodes for the development of chemical sensors. The nitro group is also known to be electrochemically active, which could be exploited in the design of redox-active materials.

In analytical methodologies, the compound could serve as a chromogenic or fluorogenic reagent. The amine group can react with specific analytes, leading to a change in the electronic properties of the aromatic ring and thus a change in its absorption or emission spectrum. This could form the basis for new spectrophotometric or spectrofluorimetric methods for the detection and quantification of various species.

Further research into the photophysical and electrochemical properties of this compound and its derivatives is warranted to fully explore its potential in these areas.

Development of Probes for Basic Molecular Interaction Studies (Synthetic and Computational Research)

The design and synthesis of molecular probes are crucial for elucidating complex biological processes. The structural framework of this compound provides a versatile scaffold for the development of such probes.

Synthetic Research:

The primary amine group in this compound serves as a key functional handle for synthetic modification. It can be readily derivatized to incorporate reporter groups, such as fluorophores or chromophores, which are essential for detection and signaling in molecular probes. For instance, the amine can be acylated or alkylated to attach moieties that exhibit changes in their photophysical properties upon binding to a target molecule.

Furthermore, the substituted phenoxy ring, with its chloro and nitro groups, influences the electronic environment of the molecule. These substituents can be systematically varied to fine-tune the binding affinity and selectivity of the resulting probe for its intended target. The synthesis of a library of analogs with different substitution patterns on the aromatic ring would be a valuable research direction to establish structure-activity relationships.

Computational Research:

Computational modeling and molecular docking studies can provide significant insights into the potential of this compound derivatives as molecular probes. By simulating the interactions of these compounds with specific biological targets, such as proteins or nucleic acids, researchers can predict binding affinities and modes of interaction.

For example, docking studies could be employed to understand how the chloro and nitro substituents, along with the flexible ethanamine side chain, contribute to the binding energy and specificity. Such computational analyses can guide the rational design of more effective probes, prioritizing the synthesis of compounds with the most promising predicted properties. While direct computational studies on this compound are not extensively reported, research on structurally related phenoxyimine and phenylamino-phenoxy-quinoline derivatives has demonstrated the utility of molecular docking in predicting binding interactions. researchgate.netnih.gov These studies often reveal the importance of specific functional groups in forming hydrogen bonds and other non-covalent interactions with the target, a principle that would be applicable in the computational assessment of probes derived from this compound.

Table 1: Potential Synthetic Modifications of this compound for Molecular Probe Development

| Modification Site | Reagent/Reaction Type | Potential Reporter Group/Functionality |

| Primary Amine | Acylation with fluorescent acid chlorides | Fluorescent tags (e.g., Dansyl, NBD) |

| Primary Amine | Reaction with isothiocyanates | Fluorescent or chromophoric labels |

| Aromatic Ring | Nucleophilic aromatic substitution | Introduction of other functional groups |

This table is interactive. Click on the headers to sort the data.

Potential in Separation, Pre-concentration, and Purification Technologies

The chemical properties of this compound also suggest its utility in the field of separation science, particularly in techniques like solid-phase extraction (SPE) and chromatography.

The presence of both a polar primary amine and a relatively nonpolar substituted aromatic ring gives the molecule amphiphilic character. This duality can be exploited for selective retention of analytes in separation processes.

Solid-Phase Extraction (SPE):

This compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel SPE sorbent. The functionalized material could then be used for the selective extraction and pre-concentration of specific analytes from complex matrices. The aromatic ring can engage in π-π stacking and hydrophobic interactions, while the amine group can participate in hydrogen bonding or ion-exchange interactions, depending on the pH of the sample. This mixed-mode interaction capability could offer unique selectivity for certain classes of compounds.

Chromatographic Applications:

In chromatography, derivatives of this compound could serve as chiral derivatizing agents for the separation of enantiomers. The primary amine can react with chiral carboxylic acids or other functional groups in analytes to form diastereomeric derivatives, which can then be separated on a non-chiral stationary phase. The presence of the chromophoric nitro group in the derivatizing agent would facilitate the detection of the separated diastereomers using UV-Vis detectors.

Table 2: Potential Separation Applications of this compound

| Application Area | Proposed Role of the Compound | Key Interacting Moieties |

| Solid-Phase Extraction | Functionalized Sorbent | Aromatic ring, Amine group |

| Chiral Chromatography | Derivatizing Agent | Primary Amine |

| Pre-concentration | Selective Adsorbent | Aromatic ring, Amine group |

This table is interactive. Click on the headers to sort the data.

The development of new materials and reagents for separation and purification is an ongoing area of research. The unique combination of functional groups in this compound makes it a promising candidate for further investigation in these fields.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Chloro-2-nitrophenoxy)ethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential nitration, chlorination, and nucleophilic substitution. For example:

Nitration : Introduce the nitro group to the phenolic ring under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Chlorination : Use chlorinating agents like Cl₂ or SOCl₂ to substitute hydrogen at the para position.

Ether Formation : React 4-chloro-2-nitrophenol with 2-bromoethylamine hydrobromide in a polar aprotic solvent (e.g., DMF) under reflux.

- Critical Factors :

- Temperature : Excess heat may degrade the nitro group; maintain ≤80°C during etherification.

- Solvent Choice : Ethanol or methanol minimizes side reactions compared to DMSO .

- Yield Optimization : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >85% purity.

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70% | 90% |

| Etherification | 2-Bromoethylamine, DMF, 70°C | 65% | 85% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the amine and aromatic protons (δ 6.8–8.2 ppm for nitrophenoxy; δ 3.1–3.5 ppm for ethanamine) .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-O-C ether stretch) validate functional groups.

- X-ray Crystallography : Resolve molecular geometry and confirm nitro/chloro substituent positions using SHELX software .

- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA).

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Nitro groups degrade under UV exposure; store in amber vials at –20°C.

- Thermal Stability : Decomposition occurs >150°C (DSC/TGA data).

- pH Sensitivity : Protonation of the amine group at acidic pH (≤3) enhances aqueous solubility but reduces shelf life. Use inert atmospheres (N₂) for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Mechanistic Insight : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but enhancing amine nucleophilicity.

- Experimental Validation :

- Perform Hammett studies using substituted analogs to quantify substituent effects.

- Compare reaction rates in SN2 reactions (e.g., alkylation) using kinetic assays .

- Computational Support : DFT calculations (Gaussian 16) reveal charge distribution at the phenoxy oxygen, guiding regioselectivity predictions .

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (PDB: 5I6X). Focus on hydrogen bonding between the amine and Asp155.

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability.

- QSAR Models : Train models with analogs (e.g., 2-(4-Fluoro-2-nitrophenoxy)ethan-1-amine) to correlate substituent effects with IC₅₀ values .

Q. How can contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

- Methodological Answer :

- Dose-Response Studies : Test activity across concentrations (nM–mM) to identify biphasic effects.

- Off-Target Screening : Use proteome-wide affinity profiling (Thermofluor assays) to rule out non-specific interactions.

- Structural Analog Comparison : Benchmark against 2-(3-Nitrophenoxy)ethan-1-amine to isolate nitro/chloro contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.